molecular formula C8H16Cl2N2O3 B13514249 Methyl1-acetylpiperazine-2-carboxylatedihydrochloride

Methyl1-acetylpiperazine-2-carboxylatedihydrochloride

Katalognummer: B13514249
Molekulargewicht: 259.13 g/mol
InChI-Schlüssel: FWLKUFTWLPHHES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl1-acetylpiperazine-2-carboxylatedihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O3 and a molecular weight of 259.13 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl1-acetylpiperazine-2-carboxylatedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl1-acetylpiperazine-2-carboxylatedihydrochloride is widely used in scientific research due to its versatility and reactivity . Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl1-acetylpiperazine-2-carboxylatedihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Methyl1-acetylpiperazine-2-carboxylatedihydrochloride can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal medication.

    Ranolazine: Employed in the treatment of chronic angina.

    Befuraline: An antidepressant drug.

These compounds share a piperazine core structure but differ in their functional groups and specific applications . This compound is unique due to its specific chemical properties and reactivity, making it valuable in various research and industrial contexts.

Eigenschaften

Molekularformel

C8H16Cl2N2O3

Molekulargewicht

259.13 g/mol

IUPAC-Name

methyl 1-acetylpiperazine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C8H14N2O3.2ClH/c1-6(11)10-4-3-9-5-7(10)8(12)13-2;;/h7,9H,3-5H2,1-2H3;2*1H

InChI-Schlüssel

FWLKUFTWLPHHES-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCNCC1C(=O)OC.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.